Benzeneacetonitrile, 4-amino-, monohydrochloride
CAS No.: 3457-99-6
Cat. No.: VC1961236
Molecular Formula: C8H9ClN2
Molecular Weight: 168.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3457-99-6 |
|---|---|
| Molecular Formula | C8H9ClN2 |
| Molecular Weight | 168.62 g/mol |
| IUPAC Name | 2-(4-aminophenyl)acetonitrile;hydrochloride |
| Standard InChI | InChI=1S/C8H8N2.ClH/c9-6-5-7-1-3-8(10)4-2-7;/h1-4H,5,10H2;1H |
| Standard InChI Key | JMGBJPJOBHXMID-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CC#N)N.Cl |
| Canonical SMILES | C1=CC(=CC=C1CC#N)N.Cl |
Introduction
| Identifier | Value |
|---|---|
| CAS Number | 3457-99-6 |
| IUPAC Name | 2-(4-aminophenyl)acetonitrile;hydrochloride |
| Molecular Formula | C8H9ClN2 (or C8H8N2.ClH) |
| InChI | InChI=1S/C8H8N2.ClH/c9-6-5-7-1-3-8(10)4-2-7;/h1-4H,5,10H2;1H |
| InChI Key | JMGBJPJOBHXMID-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1CC#N)N.Cl |
| ECHA Number | 222-391-9 |
Physical and Chemical Properties
The physical and chemical properties of Benzeneacetonitrile, 4-amino-, monohydrochloride contribute to its utility in various applications and determine its handling requirements.
Structural Characteristics
Benzeneacetonitrile, 4-amino-, monohydrochloride consists of a para-substituted benzene ring with an amino group and an acetonitrile (cyanomethyl) side chain . The compound exists as a hydrochloride salt, which affects its solubility profile and stability compared to the free base form. The presence of both a nitrile group and an ammonium salt provides multiple sites for potential chemical transformations.
Physical Properties
The compound typically appears as a crystalline solid with a molecular weight of 168.62 g/mol . As a salt form, it generally exhibits improved water solubility compared to its free base counterpart, making it potentially more suitable for certain applications where aqueous solubility is beneficial. The vapor pressure has been reported as approximately 0.00887 mmHg, indicating relatively low volatility .
Synthesis and Production Methods
Various synthetic routes can be employed to prepare Benzeneacetonitrile, 4-amino-, monohydrochloride, typically involving the preparation of the parent compound followed by salt formation.
Synthesis via Parent Compound
The synthesis typically begins with 4-aminophenylacetonitrile (CAS: 3544-25-0), which serves as the precursor to the hydrochloride salt . This parent compound can be prepared through several approaches:
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Reduction of corresponding nitro compounds (similar to methods used for related compounds)
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Cyanation reactions of appropriate amino-substituted precursors
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Functional group transformations of suitable aromatic intermediates
Salt Formation
The final step involves treating the free base with hydrochloric acid under controlled conditions to form the stable crystalline salt. This process typically improves certain characteristics such as stability, crystallinity, and solubility in polar solvents.
Applications in Research and Industry
Benzeneacetonitrile, 4-amino-, monohydrochloride has found applications in various fields due to its functional groups that enable diverse chemical transformations.
Pharmaceutical Intermediates
The compound has been investigated in pharmaceutical research contexts. Its National Cancer Institute (NCI) designation with the Cancer Chemotherapy National Service Center (NSC) number 7924 indicates evaluation in cancer-related research programs . The presence of both an amino group and a nitrile function makes it potentially valuable in constructing biologically active compounds.
Synthetic Building Block
As a bifunctional compound, Benzeneacetonitrile, 4-amino-, monohydrochloride serves as a versatile synthetic building block. The amino group can participate in various reactions including:
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Nucleophilic substitutions
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Amide and sulfonamide formation
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Diazonium salt chemistry
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Coupling reactions
Meanwhile, the nitrile group can undergo transformations to other functional groups such as carboxylic acids, amides, amines, and heterocycles.
Research Chemical
The compound's inclusion in various chemical libraries and screening collections suggests its value in diverse research applications . Its well-defined structure and functional groups make it useful in structure-activity relationship studies and medicinal chemistry explorations.
Comparative Analysis with Related Compounds
Examining the relationship between Benzeneacetonitrile, 4-amino-, monohydrochloride and structurally similar compounds provides insight into its chemical behavior and potential applications.
Structural Analogs
Several compounds share structural similarities with Benzeneacetonitrile, 4-amino-, monohydrochloride, including:
Table 2: Comparison with Structurally Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
|---|---|---|---|---|
| Benzeneacetonitrile, 4-amino-, monohydrochloride | 3457-99-6 | C8H9ClN2 | 168.62 | Hydrochloride salt of parent compound |
| 4-Aminophenylacetonitrile | 3544-25-0 | C8H8N2 | 132.16 | Free base form without HCl |
| 4-Aminobenzonitrile | 873-74-5 | C7H6N2 | 118.14 | Nitrile directly attached to aromatic ring |
| Benzeneacetonitrile, 4-amino-α-phenyl-, hydrochloride | 69833-17-6 | C14H13ClN2 | 244.72 | Additional phenyl group at alpha position |
Chemical Reactivity Comparison
The reactivity patterns of these related compounds demonstrate the influence of structural modifications:
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4-Aminophenylacetonitrile (the parent compound) exhibits the basic reactivity profile but with different solubility characteristics compared to its hydrochloride salt .
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4-Aminobenzonitrile features a nitrile group directly attached to the aromatic ring, resulting in different electronic effects and potential applications, such as serving as a derivatization reagent in capillary zone electrophoretic analysis.
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The alpha-phenyl derivative introduces steric constraints and additional interaction possibilities through the second aromatic ring .
Analytical Characterization Methods
Various analytical techniques are employed to characterize Benzeneacetonitrile, 4-amino-, monohydrochloride, ensuring its identity, purity, and structural confirmation.
Spectroscopic Methods
The compound can be characterized using multiple spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about hydrogen and carbon environments within the molecule .
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Infrared (IR) Spectroscopy: Can identify characteristic absorption bands for the amino group, nitrile functionality, and aromatic ring.
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Mass Spectrometry: Enables molecular weight confirmation and structural elucidation through fragmentation patterns.
Chromatographic Analysis
High-performance liquid chromatography (HPLC) and related techniques serve as valuable tools for:
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Purity determination
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Quantitative analysis
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Monitoring reactions involving this compound
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Quality control in production processes
Biological Activity and Toxicology
Understanding the biological interactions of Benzeneacetonitrile, 4-amino-, monohydrochloride is essential for both its potential therapeutic applications and safety considerations.
Regulatory Status
Benzeneacetonitrile, 4-amino-, monohydrochloride is subject to various regulatory frameworks globally, which influence its handling, labeling, and distribution requirements.
Research Applications and Future Perspectives
Current research involving Benzeneacetonitrile, 4-amino-, monohydrochloride continues to explore its potential in various scientific domains.
Current Research Trends
The compound's utility extends across multiple research areas:
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Medicinal Chemistry: As a building block for the synthesis of compounds with potential biological activity, particularly in cancer research as suggested by its NCI evaluation .
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Materials Science: The functional groups present in the molecule allow for incorporation into more complex structures with specialized properties.
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Synthetic Methodology Development: The compound serves as a model substrate for developing new synthetic transformations of amino-substituted nitriles.
Future Research Directions
Potential areas for future investigation include:
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Expanded application in heterocyclic chemistry, leveraging both the amino and nitrile functionalities to construct complex ring systems.
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Exploration of coordination chemistry with various metal centers, particularly through the nitrile group.
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Development of new synthetic pathways using this compound as a key intermediate in the preparation of pharmaceutically relevant targets.
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